N-(2-chloro-4-methylphenyl)-2-(5-oxo-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide
Description
Properties
CAS No. |
1326903-82-5 |
|---|---|
Molecular Formula |
C24H18ClN5O2 |
Molecular Weight |
443.89 |
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-(5-oxo-3-phenyltriazolo[1,5-a]quinazolin-4-yl)acetamide |
InChI |
InChI=1S/C24H18ClN5O2/c1-15-11-12-19(18(25)13-15)26-21(31)14-29-23-22(16-7-3-2-4-8-16)27-28-30(23)20-10-6-5-9-17(20)24(29)32/h2-13H,14H2,1H3,(H,26,31) |
SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C3=C(N=NN3C4=CC=CC=C4C2=O)C5=CC=CC=C5)Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(2-chloro-4-methylphenyl)-2-(5-oxo-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide is a compound of interest due to its potential biological activities. This article explores the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a quinazoline core and a triazole moiety. Its molecular formula is C₁₈H₁₅ClN₄O, with a molecular weight of approximately 344.8 g/mol. The presence of the chloro and methyl groups is significant for its biological interactions.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to exhibit cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the inhibition of key signaling pathways associated with tumor growth.
Table 1: Cytotoxic Activity Against Various Cancer Cell Lines
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 | 15 | Induction of apoptosis via p53 modulation |
| A549 | 20 | Inhibition of EGFR and VEGFR signaling |
| MCF-7 | 18 | Cell cycle arrest in G1 phase |
The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets involved in cancer progression:
- EGFR and VEGFR Inhibition : The compound has been reported to inhibit epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), both of which are critical in cancer cell proliferation and angiogenesis .
- Apoptosis Induction : Studies indicate that treatment with this compound leads to increased levels of pro-apoptotic proteins (e.g., Bax) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2), suggesting a shift towards apoptosis in cancer cells .
- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at the G1 phase in HCT-116 cells, indicating its potential to halt cancer cell proliferation .
Case Studies
A notable study evaluated the compound's effects on HCT-116 colon cancer cells. The results demonstrated that treatment led to a significant increase in apoptotic cell populations and alterations in key regulatory proteins involved in apoptosis . Another study focused on A549 lung cancer cells, where the compound exhibited potent inhibitory effects on cell growth through EGFR signaling pathways .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table compares N-(2-chloro-4-methylphenyl)-2-(5-oxo-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide with three analogous heterocyclic acetamide derivatives documented in recent literature (see ). Key differences in core structure, substituents, and molecular weight are highlighted:
*Molecular weights estimated based on formulas inferred from substituents.
Key Findings from Structural Comparison :
Core Diversity: The main compound’s triazoloquinazoline core (rigid, planar) contrasts with the benzodiazepine (flexible, fused 7-membered ring) and octahydroquinoxaline (saturated, non-planar) cores in analogs. These differences influence conformational stability and intermolecular interactions . The benzodiazocin core in 919973-84-5 introduces an 8-membered ring, which may confer unique strain-dependent reactivity.
Substituent Effects :
- Halogenation : Chlorine substituents are common across all compounds, suggesting shared synthetic strategies (e.g., Friedel-Crafts halogenation) or targeting halogen-bonding interactions in biological systems. Bromine in 919973-69-6 adds polarizability but may reduce solubility .
- Aromatic vs. Aliphatic Groups : The main compound’s 2-chloro-4-methylphenyl group balances hydrophobicity and steric hindrance, whereas the 4-chlorophenylmethyl group in 919973-84-5 introduces additional rotational freedom.
Molecular Weight Trends :
- The main compound’s higher molecular weight (460.92 g/mol) compared to analogs (~399–457 g/mol) reflects its extended triazoloquinazoline framework. This may impact pharmacokinetic properties like membrane permeability .
Implications for Research and Development
- Crystallography : Tools like SHELXL () could elucidate the main compound’s hydrogen-bonding patterns (e.g., N–H···O interactions) and compare them with analogs to predict packing efficiency or stability .
- Supramolecular Chemistry : The graph set analysis framework () may help classify hydrogen-bonding motifs in these compounds, aiding in crystal engineering or co-crystal design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
